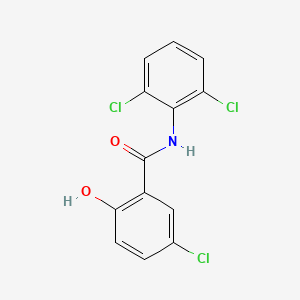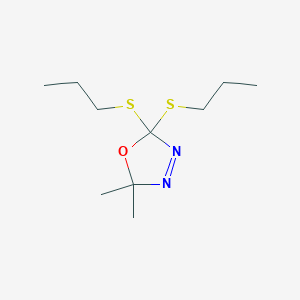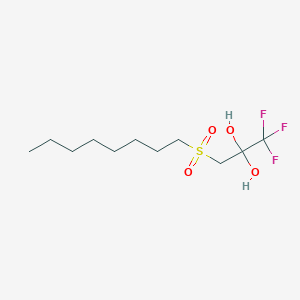
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is an organic compound that features a sulfonyl group attached to a dithiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-dithiane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl-dithiane bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dithiane ring can be reduced to form thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives may be used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry:
Industrial Chemistry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiane ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate biological pathways and enzyme activities .
相似化合物的比较
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Fluorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Bromobenzene-1-sulfonyl)-1,3-dithiane
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This methyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
属性
CAS 编号 |
193754-99-3 |
|---|---|
分子式 |
C11H14O2S3 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfonyl-1,3-dithiane |
InChI |
InChI=1S/C11H14O2S3/c1-9-3-5-10(6-4-9)16(12,13)11-14-7-2-8-15-11/h3-6,11H,2,7-8H2,1H3 |
InChI 键 |
FMGSXCVOFGBHGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2SCCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
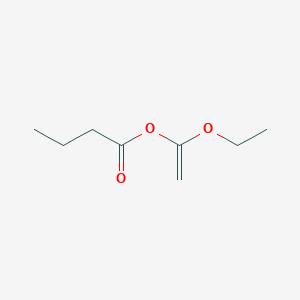
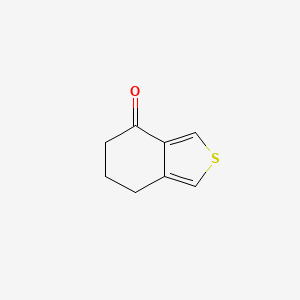
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
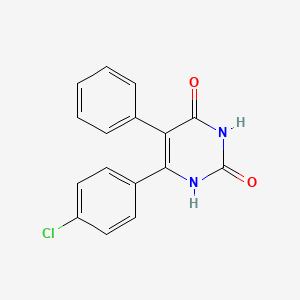
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
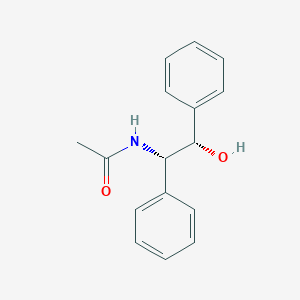
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
